molecular formula C21H24ClN5O4 B2710825 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one CAS No. 2034579-71-8

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one

Cat. No.: B2710825
CAS No.: 2034579-71-8
M. Wt: 445.9
InChI Key: APAKNGCVJGERHM-UHFFFAOYSA-N
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Description

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure, which integrates a chloropyrimidine ring, a piperidine scaffold, and a methoxyphenyl-imidazolidinone group, suggests potential as a key intermediate or a bioactive scaffold for developing novel therapeutic agents. Compounds featuring a piperidine moiety and chloropyrimidine groups are frequently investigated for their ability to interact with various enzymatic targets and cellular receptors, making them valuable tools for probing biological pathways . While specific biological data for this compound is not currently available in the public domain, its structural profile indicates potential for research focused on oncology and central nervous system disorders. The presence of a chloropyrimidine group, a common pharmacophore in kinase inhibition, alongside a complex heterocyclic system, aligns with the design of modern small-molecule inhibitors . Researchers may find this compound particularly valuable for high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities aimed at novel biological targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-30-18-7-3-2-6-17(18)27-10-9-26(21(27)29)14-19(28)25-8-4-5-16(13-25)31-20-23-11-15(22)12-24-20/h2-3,6-7,11-12,16H,4-5,8-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKNGCVJGERHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural design that integrates several pharmacologically relevant moieties:

  • Chloropyrimidine : Known for its role in various biological activities.
  • Piperidine : A common scaffold in medicinal chemistry.
  • Imidazolidinone : Associated with diverse biological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : By inhibiting proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Potentially through modulation of inflammatory mediators.

Antitumor Activity

Research indicates that compounds similar to 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one show significant antitumor properties. For instance, studies on related imidazolidinone derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells .

Anti-inflammatory Activity

Compounds containing similar structural elements have been reported to possess anti-inflammatory properties. For example, derivatives with chloropyrimidine moieties have been shown to reduce levels of pro-inflammatory cytokines in in vivo models . The mechanism may involve inhibition of cyclooxygenase (COX) enzymes and modulation of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in A549 cells
Anti-inflammatoryReduction of TNF-alpha and IL-1β levels
CytotoxicityModerate effects on normal fibroblast cells

Case Study: Antitumor Effects

In a study examining the antitumor effects of structurally related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells. The compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture systems, revealing a consistent pattern of activity across different assay formats .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs identified in the literature, highlighting variations in substituents, rings, and linker groups:

Compound Name & Source (Evidence ID) Structural Features Key Differences vs. Target Compound Hypothesized Implications
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzimidazol-2(3H)-one () - Benzyl-piperidine
- Chlorobenzimidazolone core
- Benzimidazolone vs. imidazolidinone
- Benzyl vs. pyrimidinyloxy substituent
- Increased aromaticity (benzimidazolone) may reduce solubility.
- Benzyl group adds lipophilicity, possibly affecting membrane permeability.
1-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one () - Pyridin-4-yloxy-pyrrolidine
- p-Tolyl substituent
- Pyrrolidine (5-membered) vs. piperidine (6-membered)
- Pyridine vs. pyrimidine
- p-Tolyl vs. 2-methoxyphenyl
- Smaller pyrrolidine ring may restrict conformational flexibility.
- Pyridine’s reduced electronegativity vs. pyrimidine could weaken hydrogen bonding.
- Methyl group (p-tolyl) offers less polarity than methoxy.
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one () - Pyrazole-ethyl linker
- Amino substituent
- Pyrazole instead of pyrimidinyloxy-piperidine
- No halogen or methoxy groups
- Pyrazole’s basicity may alter pharmacokinetics.
- Absence of chloro and methoxy groups reduces steric and electronic complexity.
Impurity A (5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) () - Piperidin-4-yl
- Chlorobenzimidazolone
- Benzimidazolone core
- Piperidinyl at position 4 vs. 3
- Benzimidazolone’s rigidity may hinder target binding.
- Altered piperidine position affects spatial orientation.

Research Findings and Trends

Core Ring Modifications: Replacing imidazolidinone with benzimidazolone (as in ) introduces a fused aromatic system.

Substituent Effects :

  • 5-Chloropyrimidin-2-yloxy vs. pyridin-4-yloxy : Pyrimidine’s two nitrogen atoms enhance hydrogen-bonding capacity, which is critical for target affinity. Pyridine’s single nitrogen may result in weaker interactions .
  • 2-Methoxyphenyl vs. p-tolyl : The methoxy group’s electron-donating nature improves solubility via polar interactions, whereas the methyl group in p-tolyl contributes only to hydrophobicity.

In contrast, pyrazole-ethyl linkers () introduce nitrogen atoms that may participate in different binding modes.

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